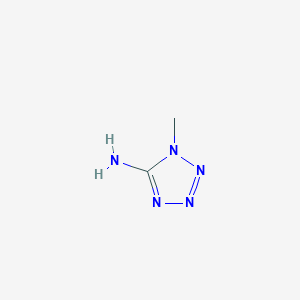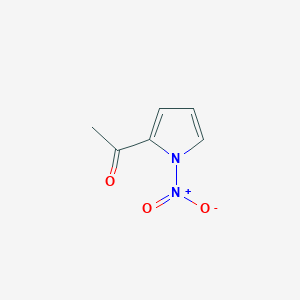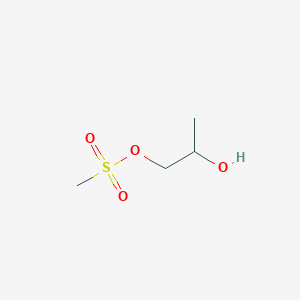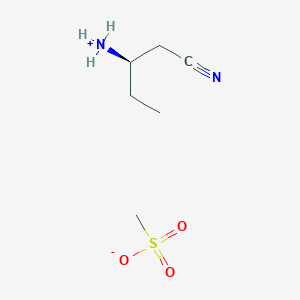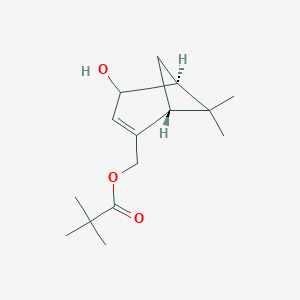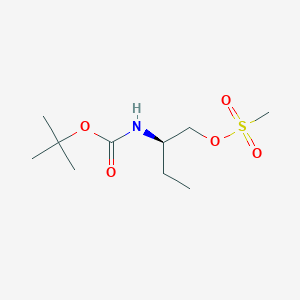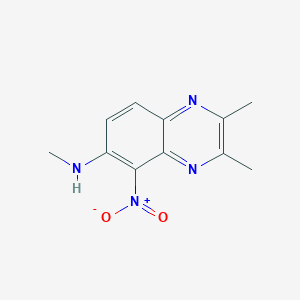
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N,2,3-Trimethyl-5-nitroquinoxalin-6-amine" is a derivative of the quinoxaline family, which is a class of heterocyclic aromatic organic compounds. Quinoxalines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a nitro group and methyl groups on the quinoxaline ring, which may influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One approach involves the catalytic hydrogenation of nitroquinoxalines to yield the corresponding amines, which can then react with alkoxymethylene derivatives to produce a range of products . Another method includes the selective reduction of aromatic nitro precursors using supported gold nanoparticles, leading to the formation of amines and subsequent intramolecular reactions to form dihydroquinoxalin-2-ones . Additionally, a reductive conjugate addition nitro-Mannich reaction has been employed for the stereoselective synthesis of tetrahydroquinoxalines, starting from nitroalkenes and imines . A three-component condensation reaction has also been reported for the synthesis of highly substituted dihydroquinoxalin-2-amine derivatives .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is typically elucidated using spectroscopic techniques such as IR, UV, 1H, and 13C NMR . These methods allow for the determination of the substitution pattern on the quinoxaline ring and the identification of functional groups present in the molecule.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions depending on the substituents present on the ring. For instance, thermal cyclization of certain substituted quinoxalines can yield pyrazinoquinolones . The presence of a nitro group in the molecule can also facilitate reductive reactions, as seen in the synthesis of dihydroquinoxalin-2-ones and tetrahydroquinoxalines . The reactivity of the amine group in quinoxaline derivatives can lead to further functionalization, such as the formation of amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of nitro and amine groups can affect the compound's polarity, solubility, and reactivity. The introduction of methyl groups can increase hydrophobicity and potentially alter the compound's biological activity. The specific properties of "N,2,3-Trimethyl-5-nitroquinoxalin-6-amine" would need to be determined experimentally, as they are not directly reported in the provided papers.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine serves as a precursor for the synthesis of complex heterocyclic compounds. For instance, it is involved in the synthesis of di- and tetra-substituted 1,4,5,8-tetra-azaphenanthrenes (pyrazino[2,3-f]quinoxalines) through amination and condensation reactions, which are important for the development of novel organic materials with potential applications in electronics and photonics (Nasielski‐Hinkens & Benedek-Vamos, 1975).
Catalysis and Chemical Reactions
This compound is also instrumental in catalysis and various chemical reactions. For example, it has been used in the Gould-Jacobs reaction to produce substituted pyrazinoquinolones, showcasing its versatility in facilitating chemical transformations that are crucial for the synthesis of complex molecules with potential pharmacological applications (Milata et al., 1995).
Material Science Applications
In material science, derivatives of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine have been evaluated for their use as fluorescent whiteners for polyester fibers. This illustrates the compound's utility in improving material properties, such as enhancing the brightness and whiteness of textiles, which is critical for the textile industry (Rangnekar & Tagdiwala, 1986).
Analytical Chemistry
The compound's derivatives have been utilized in analytical chemistry for the quantification of synthetic amino-nitroquinoxaline dyes, demonstrating its role in developing analytical methods that are essential for quality control and research in dye chemistry (da Silva et al., 2016).
Advanced Synthesis Techniques
Innovative synthesis techniques involving N,2,3-Trimethyl-5-nitroquinoxalin-6-amine have been explored, such as its use in the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which have shown significant antitumor activities. This highlights the compound's potential as a key intermediate in the development of novel anticancer agents (Chu De-qing, 2011).
Eigenschaften
IUPAC Name |
N,2,3-trimethyl-5-nitroquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-7(2)14-10-8(13-6)4-5-9(12-3)11(10)15(16)17/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPUQFYKSHUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2[N+](=O)[O-])NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545009 |
Source


|
| Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |
CAS RN |
107095-00-1 |
Source


|
| Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

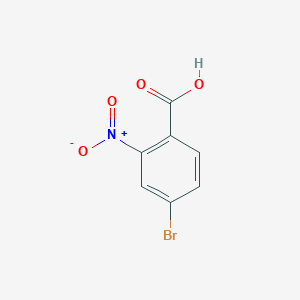

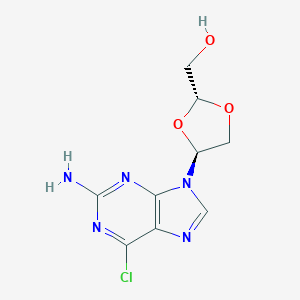

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
